

Pharmacological Profile of 19-Oxocinobufotalin: An In-depth Technical Guide

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Compound of Interest

Compound Name: 19-Oxocinobufotalin

Cat. No.: B15591961

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Disclaimer: Direct pharmacological data for **19-Oxocinobufotalin** is limited in publicly available scientific literature. This guide provides a comprehensive overview of the pharmacological profile of the closely related and well-studied bufadienolide, Bufotalin. The information presented here serves as a robust proxy and a valuable reference for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this class of compounds.

Introduction

19-Oxocinobufotalin belongs to the bufadienolide family of cardiotonic steroids, a class of naturally occurring compounds isolated from sources such as the venom of toad species. While research on **19-Oxocinobufotalin** is still nascent, the extensive investigation into its analogue, bufotalin, has revealed significant anti-tumor activities. This guide will delve into the known pharmacological properties of bufotalin, including its mechanism of action, pharmacokinetics, and pharmacodynamics, providing a foundational understanding for the study of related compounds like **19-Oxocinobufotalin**.

Pharmacodynamics: Anti-Cancer Activity

Bufotalin exhibits potent cytotoxic effects against a variety of cancer cell lines. Its primary mechanism of action involves the induction of apoptosis (programmed cell death) and arrest of the cell cycle, thereby inhibiting tumor growth.

Quantitative Data on Anti-Cancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of bufotalin in various cancer cell lines, demonstrating its dose-dependent inhibitory effects.

| Cell Line | Cancer Type | IC50 (μM) | Exposure Time (h) | Reference |
|-----------------|------------------------------------|---------------------------------------|-------------------|-----------|
| MG-63 | Osteoblastoma | 0.1 - 2.5 (Dose-dependent inhibition) | 12 - 96 | [1] |
| U87 | Glioblastoma | ~1 | 24 | [2] |
| U251 | Glioblastoma | Not specified, but effective | 24, 48 | [3] |
| Eca-109 | Esophageal Squamous Cell Carcinoma | 0.8 | 72 | [4] |
| TE5 | Esophageal Squamous Cell Carcinoma | 1.2 | 72 | [4] |
| EC9706 | Esophageal Squamous Cell Carcinoma | 3.2 | 72 | [4] |
| Hec2 | Esophageal Squamous Cell Carcinoma | 2.4 | 72 | [4] |
| TE11 | Esophageal Squamous Cell Carcinoma | 3.6 | 72 | [4] |
| HepG2 (R-HepG2) | Multidrug-resistant Liver Cancer | More potent than on parent HepG2 | Not specified | [5][6] |

Mechanism of Action

Bufotalin's anti-cancer effects are mediated through the modulation of multiple signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of metastasis.

Induction of Apoptosis

Bufotalin triggers apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include:

- **Endoplasmic Reticulum (ER) Stress:** Bufotalin induces ER stress, leading to the activation of caspase-12 and the expression of C/EBP homologous protein (CHOP).[\[1\]](#)
- **Mitochondrial Dysfunction:** It causes a decrease in mitochondrial membrane potential, an increase in intracellular reactive oxygen species (ROS), and the release of cytochrome c.[\[1\]](#)[\[3\]](#)
- **Caspase Activation:** Bufotalin leads to the activation of initiator caspases (caspase-9) and executioner caspases (caspase-3), resulting in the cleavage of poly ADP-ribose polymerase (PARP).[\[1\]](#)[\[6\]](#)
- **Regulation of Bcl-2 Family Proteins:** It modulates the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[\[1\]](#)
- **Death Receptor Sensitization:** Bufotalin sensitizes cancer cells to TNF- α and TRAIL-induced apoptosis.[\[7\]](#)

Cell Cycle Arrest

Bufotalin can arrest the cell cycle at the G2/M phase.[\[5\]](#)[\[6\]](#)[\[8\]](#) This is achieved by:

- Down-regulating key cell cycle proteins such as Aurora A, CDC25, CDK1, cyclin A, and cyclin B1.[\[1\]](#)[\[6\]](#)
- Up-regulating tumor suppressor proteins like p53 and p21.[\[1\]](#)[\[6\]](#)

Signaling Pathway Modulation

Several critical signaling pathways are affected by bufotalin:

- **AKT Signaling Pathway:** Bufotalin inhibits the phosphorylation of AKT, a key regulator of cell survival.[\[3\]](#)[\[9\]](#)
- **STAT3 Signaling Pathway:** It downregulates the signal transducer and activator of transcription 3 (STAT3) signaling, which is implicated in tumor growth and metastasis.[\[9\]](#)[\[10\]](#)
- **MAPK Pathway:** Bufotalin can up-regulate MAPKs, which are involved in the response to stress signals.[\[7\]](#)

Pharmacokinetics

After a single intravenous injection, bufotalin is rapidly distributed and eliminated from the blood plasma.[\[8\]](#)[\[11\]](#) It has a half-life of approximately 28.6 minutes and a mean residence time (MRT) of 14.7 minutes.[\[8\]](#)[\[11\]](#) Notably, 30 minutes after administration, the concentrations of bufotalin are significantly higher in the brain and lungs compared to other tissues.[\[8\]](#)[\[11\]](#) The biotransformation of bufotalin results in at least five different compounds, although the exact mechanisms are not yet fully understood.[\[11\]](#)

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacological profile of bufotalin.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on cancer cells by measuring cell viability.

Protocol:

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours.
- **Compound Treatment:** Treat the cells with various concentrations of the test compound (e.g., bufotalin) and a vehicle control (e.g., DMSO) for specific time periods (e.g., 24, 48, 72 hours).

- **MTT Addition:** After the treatment period, add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 490 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after compound treatment.

Protocol:

- **Cell Treatment:** Treat cells with the desired concentrations of the compound for the indicated time.
- **Cell Harvesting:** Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
- **Cell Washing:** Wash the cells twice with cold PBS.
- **Staining:** Resuspend the cells in 1X binding buffer. Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI) to the cell suspension.
- **Incubation:** Incubate the cells for 15 minutes at room temperature in the dark.
- **Flow Cytometry Analysis:** Add 400 μ L of 1X binding buffer to each sample and analyze by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis

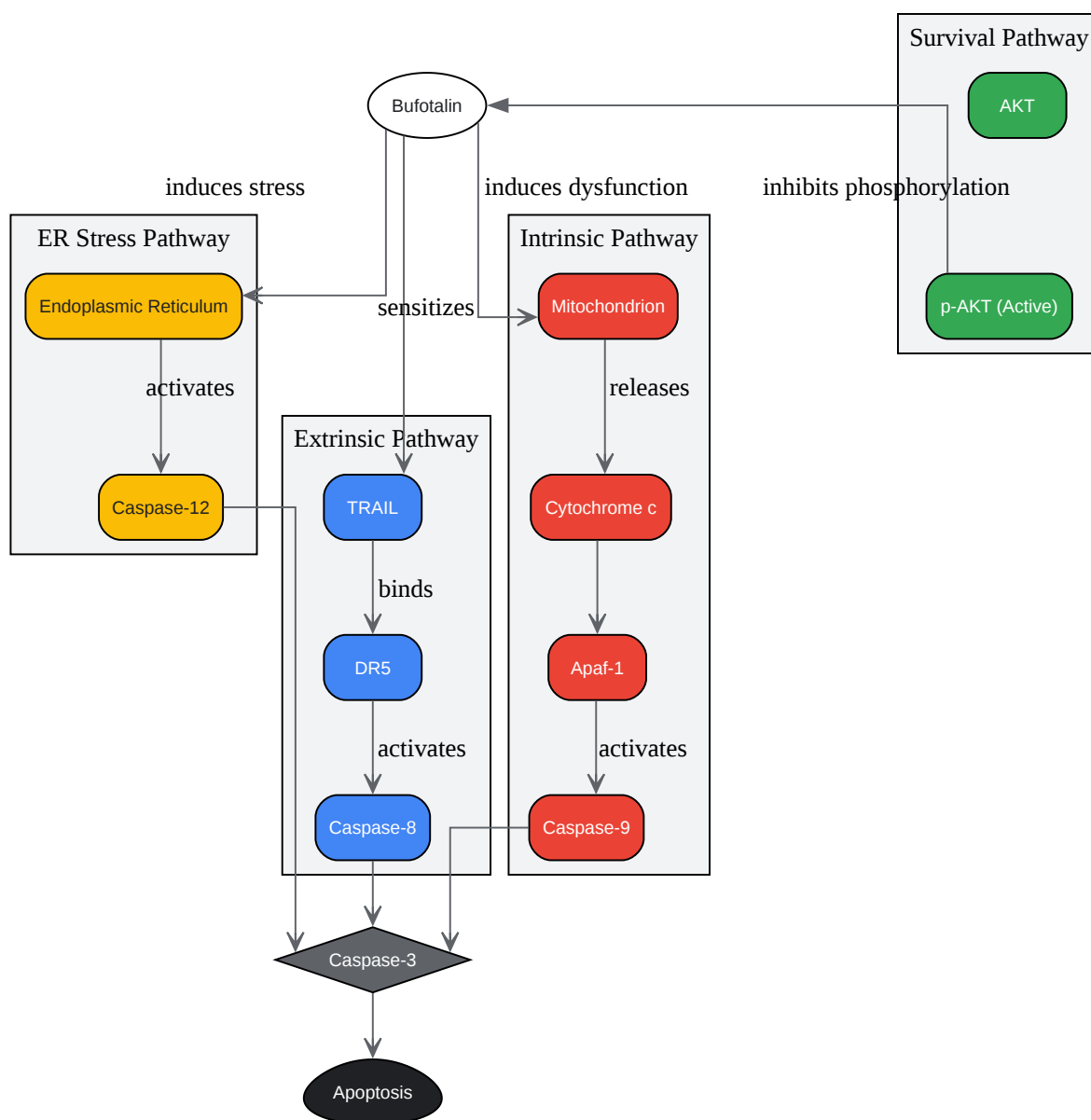
Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways.

Protocol:

- **Protein Extraction:** Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay kit.
- **SDS-PAGE:** Separate equal amounts of protein on an SDS-polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against the target proteins (e.g., AKT, p-AKT, Caspase-3, Bcl-2) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

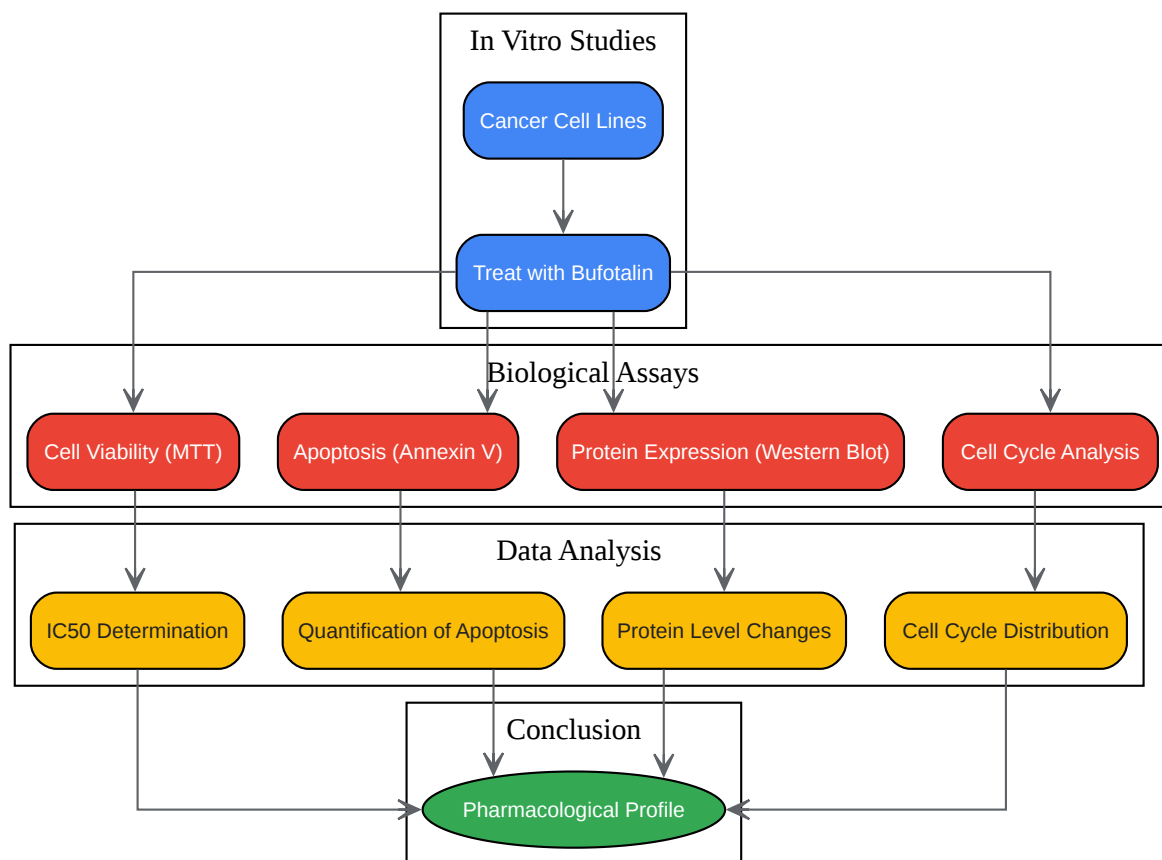
Signaling Pathways



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Caption: Signaling pathways modulated by Bufotalin leading to apoptosis.

Experimental Workflow



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Caption: A general experimental workflow for characterizing the pharmacological profile of a compound.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | An overview of the past decade of bufalin in the treatment of refractory and drug-resistant cancers: current status, challenges, and future perspectives [frontiersin.org]
- 3. Bufotalin enhances apoptosis and TMZ chemosensitivity of glioblastoma cells by promoting mitochondrial dysfunction via AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bufotalin from Venenum Bufonis inhibits growth of multidrug resistant HepG2 cells through G₂/M cell cycle arrest and apoptosis [agris.fao.org]
- 7. Bufotalin sensitizes death receptor-induced apoptosis via Bid- and STAT1-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bufotalin - Wikipedia [en.wikipedia.org]
- 9. The advancement of structure, bioactivity, mechanism, and synthesis of bufotalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bufotalin - Wikiwand [wikiwand.com]
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